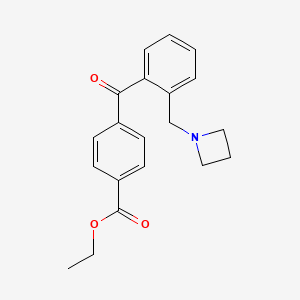

2-Azetidinomethyl-4'-carboethoxybenzophenone

Beschreibung

2-Azetidinomethyl-4'-carboethoxybenzophenone is a benzophenone derivative characterized by an azetidinomethyl group (a four-membered nitrogen-containing ring attached via a methylene bridge) at the 2-position and a carboethoxy (ethyl ester) group at the 4'-position of the benzophenone scaffold. This compound is primarily utilized in pharmaceutical and materials science research due to its structural versatility. Its CAS registry number is 898771-51-2, and it is supplied by 11 vendors globally, indicating significant industrial relevance .

Eigenschaften

IUPAC Name |

ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)16-10-8-15(9-11-16)19(22)18-7-4-3-6-17(18)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBKJCNMULXUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643697 | |

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-59-1 | |

| Record name | Ethyl 4-[2-(1-azetidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-4’-carboethoxybenzophenone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Attachment to Benzophenone Core: The azetidine ring is then attached to the benzophenone core through a nucleophilic substitution reaction.

Introduction of the Carboethoxy Group: The carboethoxy group is introduced at the para position of the benzophenone core through esterification reactions.

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-4’-carboethoxybenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azetidinomethyl-4’-carboethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Azetidinomethyl-4’-carboethoxybenzophenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Azetidinomethyl-4’-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors, modulating their activity.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The biological and chemical behavior of benzophenone derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Electronic Effects : The carboethoxy group (-COOEt) in the target compound introduces electron-withdrawing properties, enhancing reactivity in nucleophilic acyl substitution reactions. In contrast, the trifluoromethyl (-CF₃) group in analogs (e.g., 898755-11-8) offers stronger electronegativity, which is advantageous in medicinal chemistry for improving drug half-life .

- Commercial Availability: The target compound’s 11 suppliers suggest broader industrial adoption compared to brominated or discontinued analogs (e.g., 3-Bromo-2'-carboethoxybenzophenone) .

Biologische Aktivität

2-Azetidinomethyl-4'-carboethoxybenzophenone is a compound of interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article comprehensively reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring linked to a benzophenone core with a carboethoxy group at the para position. This unique structure imparts distinct chemical properties that are pivotal for its biological interactions.

| Feature | Description |

|---|---|

| Chemical Formula | CHN O |

| Molecular Weight | 259.30 g/mol |

| CAS Number | 898754-59-1 |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine ring is synthesized through cyclization reactions.

- Attachment to Benzophenone Core : A nucleophilic substitution reaction connects the azetidine to the benzophenone.

- Introduction of the Carboethoxy Group : This is achieved through esterification reactions at the para position of the benzophenone.

The biological activity of this compound is attributed to its interactions with various biological macromolecules:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Signal Transduction Modulation : The compound can influence intracellular signaling pathways, leading to various cellular responses.

Research Findings

Recent studies have highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary assays indicate that the compound has potential antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .

- Antioxidant Properties : Studies have shown that it can scavenge free radicals, indicating potential use as an antioxidant .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against tested bacteria, suggesting strong antimicrobial properties.

-

Evaluation of Anticancer Effects

- Objective : To assess cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay for cell viability was used.

- Results : Indicated a dose-dependent decrease in cell viability, with IC50 values comparable to known anticancer agents.

-

Assessment of Antioxidant Capacity

- Objective : To determine the radical scavenging ability.

- Methodology : DPPH assay was performed.

- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.